

How to separate MC180295 enantiomers MC180379 and MC180380

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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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Technical Support Center: Chiral Separation of MC180295

This technical support center provides researchers, scientists, and drug development professionals with guidance on the separation of the enantiomers MC180379 and MC180380 from the racemic mixture **MC180295**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for separating the enantiomers of **MC180295**?

A1: The established and recommended method for separating MC180379 and MC180380 from the racemic mixture **MC180295** is Supercritical Fluid Chromatography (SFC).^[1] This technique has been successfully used for both analytical and preparative scale separations of these specific enantiomers.

Q2: Which of the two enantiomers, MC180379 or MC180380, is more biologically active?

A2: MC180380 has been identified as the more potent enantiomer.^{[1][2]} In studies, MC180380 demonstrated higher activity in inducing GFP expression in YB5 cells at a lower concentration compared to MC180379.^[1]

Q3: Where can I find a detailed protocol for the SFC separation of **MC180295** enantiomers?

A3: Detailed protocols for both preparative and analytical SFC separation are provided in the "Experimental Protocols" section of this guide. These protocols include information on the specific columns, mobile phases, and operating conditions that have been successfully used.

Q4: Are there alternative methods to SFC for this separation?

A4: While SFC is the documented method for separating MC180379 and MC180380, other chiral separation techniques such as Chiral High-Performance Liquid Chromatography (HPLC) could potentially be developed. However, specific conditions for Chiral HPLC for **MC180295** are not readily available and would require method development.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Poor or no separation of enantiomers	Incorrect stationary phase.	Ensure you are using a chiral column, specifically the Chiralcell® OJ-H for the analytical method as documented. For preparative scale, a compatible stationary phase should be used.
Inappropriate mobile phase composition.	The mobile phase composition is critical. For the analytical method, a mobile phase of 20% methanol (with 0.1% DEA) in CO ₂ is recommended. [1] Adjusting the percentage of the organic modifier may be necessary for optimization.	
Suboptimal temperature or pressure.	Verify that the back pressure is maintained at the recommended level (120 bar for analytical). [1] Temperature can also influence selectivity; ensure it is controlled and stable.	
Broad or tailing peaks	Column overloading (in preparative SFC).	Reduce the amount of sample injected onto the column. The documented preparative method uses a sample concentration of 8 mg/mL. [1]

Inappropriate solvent for sample dissolution.	The sample was dissolved in a methanol:DCM mixture for the preparative separation. ^[1] Ensure your sample is fully dissolved in a suitable solvent that is compatible with the mobile phase.	
Column degradation.	The column may be contaminated or degraded. Follow the manufacturer's instructions for column washing and regeneration.	
Inconsistent retention times	Fluctuations in flow rate or pressure.	Ensure the SFC system is providing a stable flow rate and pressure. Check for leaks in the system.
Changes in mobile phase composition.	If preparing the mobile phase manually, ensure accurate and consistent mixing of the methanol and DEA modifier with the CO ₂ .	

Experimental Protocols

Preparative Separation by Supercritical Fluid Chromatography (SFC)

This protocol is for the large-scale separation of the enantiomers.

- Instrumentation: Preparative SFC system
- Column: (5 μ m, 250 \times 20 mm) Chiral Stationary Phase
- Mobile Phase: 15% methanol (containing 0.1% Diethylamine - DEA) in CO₂^[1]
- Flow Rate: 70 mL/min^[1]

- Back Pressure: 100 bar[1]
- Detection: 220 nm[1]
- Sample Preparation: Dissolve **MC180295** in a mixture of methanol and dichloromethane (DCM) to a concentration of 8 mg/mL.[1]

Analytical Separation by Supercritical Fluid Chromatography (SFC)

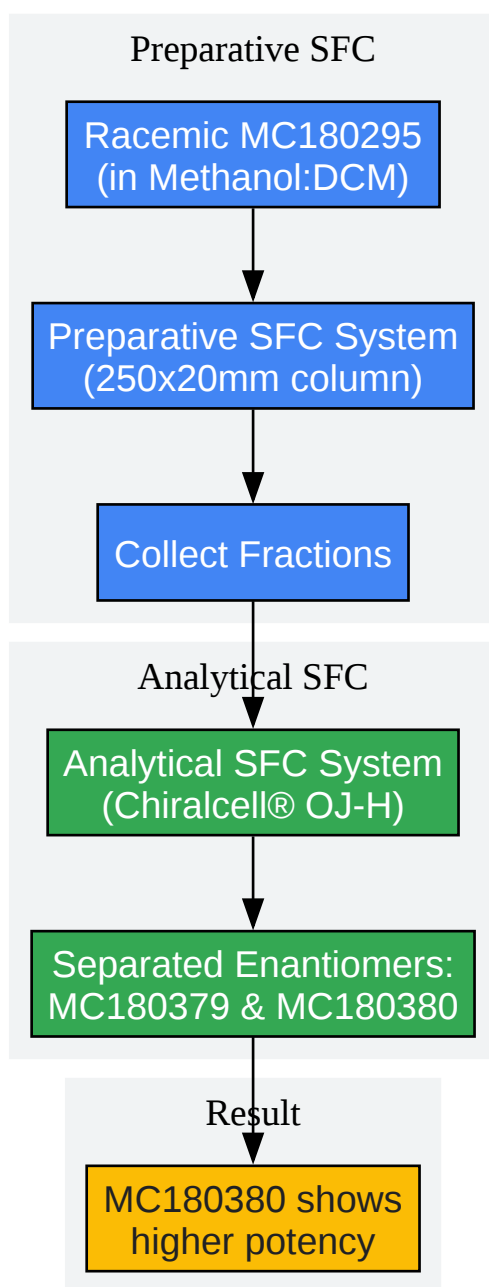
This protocol is for analyzing the enantiomeric purity of the separated fractions.

- Instrumentation: Analytical SFC system
- Column: Chiralcell® OJ-H (5 µm, 250 × 4.6 mm)[1]
- Mobile Phase: 20% methanol (containing 0.1% Diethylamine - DEA) in CO₂[1]
- Flow Rate: 3.0 mL/min (Note: The source states 30 mL/min which is likely a typo for an analytical column of this dimension; 3.0 mL/min is a more standard flow rate. Please verify with instrument capabilities).
- Back Pressure: 120 bar[1]
- Detection: 220 nm, 254 nm, and 280 nm[1]
- Injection Volume: 1 µL[1]

Quantitative Data Summary

Parameter	Preparative SFC	Analytical SFC
Column Dimensions	250 × 20 mm	250 × 4.6 mm
Particle Size	5 µm	5 µm
Stationary Phase	Not specified, but a chiral phase	Chiralcell® OJ-H
Mobile Phase	15% Methanol (0.1% DEA) / CO ₂	20% Methanol (0.1% DEA) / CO ₂
Flow Rate	70 mL/min	3.0 mL/min (see note above)
Back Pressure	100 bar	120 bar
Detection Wavelength	220 nm	220 nm, 254 nm, 280 nm
Sample Concentration	8 mg/mL in Methanol:DCM	Not specified
Injection Volume	Not specified	1 µL

Experimental Workflow



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Caption: Workflow for the separation and analysis of **MC180295** enantiomers.

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References

- 1. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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